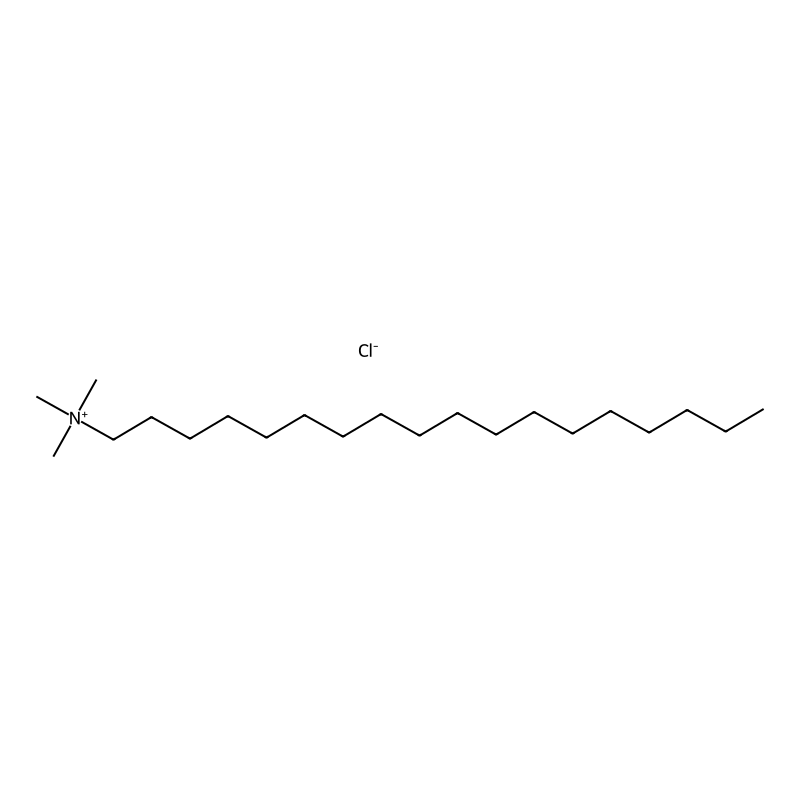

1-Octadecanaminium, N,N,N-trimethyl-, chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cationic Surfactant and Phase Transfer Catalyst:

1-Octadecanaminium, N,N,N-trimethyl-, chloride, also known as cetyltrimethylammonium chloride (CTAC) or stearyltrimethylammonium chloride, is a quaternary ammonium compound with a long hydrophobic chain (octadecyl) and a positively charged head group (trimethylammonium). This unique structure makes it a valuable cationic surfactant. Cationic surfactants have the ability to lower the surface tension of water and form micelles in aqueous solutions. These micelles can encapsulate and solubilize hydrophobic molecules, making them useful in various research applications such as:

- Membrane mimicry: CTAC micelles can mimic the structure and properties of biological membranes, allowing researchers to study membrane-protein interactions, drug-membrane interactions, and membrane transport processes .

- Drug delivery: CTAC can be used as a carrier for hydrophobic drugs, improving their solubility and bioavailability .

- Nanoparticle synthesis: CTAC can be used as a template or directing agent for the synthesis of various nanoparticles, such as metal nanoparticles and polymer nanoparticles .

Phase Transfer Catalyst:

Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), CTAC can act as a phase transfer catalyst. It can facilitate the transfer of molecules between immiscible phases, such as water and organic solvents. This is particularly useful in:

- Organic synthesis: CTAC can be used to transfer reactants or catalysts from the aqueous phase to the organic phase, enabling reactions that would otherwise be difficult or impossible .

- Extraction and separation: CTAC can be used to extract specific compounds from complex mixtures by selectively transferring them into a desired phase .

Other Applications:

-Octadecanaminium, N,N,N-trimethyl-, chloride finds applications in various other scientific research fields, including:

- Antimicrobial studies: CTAC exhibits antimicrobial activity against some bacteria and fungi .

- Gene transfection: CTAC can be used as a carrier for DNA molecules in gene transfection experiments .

- Biosensors: CTAC can be used as a component in the development of biosensors for the detection of various biomolecules .

1-Octadecanaminium, N,N,N-trimethyl-, chloride, commonly known as trimethyloctadecylammonium chloride, is a quaternary ammonium compound with the chemical formula . This compound appears as a white or off-white powder and is odorless. It is highly soluble in polar solvents such as N,N-dimethylformamide and methanol, while being insoluble in non-polar solvents like hexane .

The mechanism of action depends on the specific application. Here are two examples:

- Phase transfer catalysis: The cationic group interacts with anionic substrates in the aqueous phase, facilitating their transfer into the organic phase where the reaction takes place [].

- Antimicrobial activity: The compound may disrupt the cell membrane of microorganisms due to its interaction with the negatively charged phospholipids, leading to cell death []. (More research is needed to fully understand the mechanism of antimicrobial activity).

This compound can be synthesized through several methods:

- Quaternization Reaction: This involves the reaction of trimethylamine with octadecanol in the presence of hydrochloric acid. The reaction yields 1-octadecanaminium, N,N,N-trimethyl-, chloride.

- Alkylation: Another method involves the alkylation of dimethylamine with octadecyl bromide or iodide under basic conditions.

- Direct Ammoniation: This method uses octadecyl halides reacted with trimethylamine in an aqueous medium to produce the desired quaternary ammonium salt .

1-Octadecanaminium, N,N,N-trimethyl-, chloride has a wide range of applications:

- Surfactants: It is used as a surfactant in personal care products and detergents due to its emulsifying properties.

- Biocides: The compound is utilized in disinfectants and preservatives owing to its antimicrobial activity.

- Industrial Uses: It finds applications in textile processing, oil recovery, and as a phase transfer catalyst in organic synthesis .

Interaction studies indicate that 1-octadecanaminium, N,N,N-trimethyl-, chloride can form complexes with various anionic compounds. These interactions are essential for its function as a surfactant and biocide. Studies have shown that its effectiveness can be influenced by the presence of other surfactants or organic solvents, which may enhance or inhibit its antimicrobial activity .

Several compounds share structural characteristics with 1-octadecanaminium, N,N,N-trimethyl-, chloride. Here’s a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| 1-Hexadecanaminium, N,N,N-trimethyl-, chloride | C_{19}H_{42}ClN | Shorter alkyl chain; less hydrophobic than octadecyl variant |

| 1-Dodecanaminium, N,N,N-trimethyl-, chloride | C_{15}H_{34}ClN | Intermediate chain length; used in personal care products |

| Benzyltrimethylammonium chloride | C_{10}H_{16}ClN | Aromatic structure; used primarily as a phase transfer catalyst |

The primary distinction of 1-octadecanaminium, N,N,N-trimethyl-, chloride lies in its long hydrophobic alkyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This characteristic makes it particularly effective in applications requiring strong surface activity and emulsification capabilities .

Early Synthesis and Industrial Applications

1-Octadecanaminium chloride (commonly abbreviated as CTAC for cetyltrimethylammonium chloride, though this nomenclature sometimes refers to shorter-chain analogs) was first synthesized in the mid-20th century as part of advancements in surfactant chemistry. Initially recognized for its amphiphilic properties, it gained prominence in textile and personal care industries as a fabric softener and hair conditioning agent.

| Decade | Key Developments | Applications |

|---|---|---|

| 1950s–1960s | First industrial synthesis | Detergents, fabric softeners |

| 1970s–1980s | Adoption in haircare | Anti-static agents, conditioner formulations |

| 1990s–2000s | Phase transfer catalysis | Organic synthesis, pharmaceutical intermediates |

| 2010s–Present | Nanotechnology integration | Gold nanoparticle synthesis, drug delivery systems |

Source: Adapted from industrial patents and peer-reviewed studies

Structural Clarification and Nomenclature

The compound’s name varies across literature due to chain-length ambiguity:

- Cetyltrimethylammonium chloride (CTAC): Typically refers to a 16-carbon chain (hexadecyl group).

- 1-Octadecanaminium derivative: Explicitly denotes an 18-carbon chain, though less commonly reported.

- Synonyms: Include stearyltrimethylammonium chloride (for 18-carbon chains) and hexadecyltrimethylammonium chloride (for 16-carbon chains).

This variance necessitates careful scrutiny of chain length in experimental protocols.

Significance in Scientific Research and Academic Applications

Core Functional Properties

1-Octadecanaminium chloride exhibits three primary functionalities:

- Surfactant Activity: Lowers surface tension in aqueous systems, enabling micelle formation and hydrophobic molecule solubilization.

- Antimicrobial Properties: Exhibits bactericidal and fungicidal effects via membrane disruption.

- Phase Transfer Catalysis: Facilitates reactions between immiscible phases (e.g., water and organic solvents).

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₉H₄₂NCl (16-carbon chain) | |

| Solubility | Highly soluble in water; insoluble in non-polar solvents | |

| pH (5% solution) | 4.0–7.5 | |

| Melting Point | 234°C |

Industrial and Pharmaceutical Applications

Personal Care:

Water Treatment:

Nanotechnology:

Current Research Landscape and Key Literature Review

Nanomaterials and Catalysis

Recent studies highlight CTAC’s role in:

- Gold Nanotriangle Synthesis: Batch variations in CTAC purity significantly affect nanoparticle morphology, with optimized protocols yielding >90% triangular shapes.

- Phase Transfer Catalysis: Enables asymmetric synthesis of pharmaceutical intermediates by stabilizing transition states.

Environmental and Biological Research

- Ecotoxicology: CTAC is classified as “very toxic to aquatic life” (H400, H410), necessitating stringent waste disposal protocols.

- Biological Interactions: Forms complexes with anionic biomolecules (e.g., DNA, proteins), modulating their stability and activity.

Nomenclature Variance and Structural Classification

Chain-Length Discrepancies in Literature

The term CTAC is inconsistently applied:

| Term | Chain Length | Common Applications |

|---|---|---|

| Cetyltrimethylammonium chloride | C₁₆ | Haircare, detergents |

| Stearyltrimethylammonium chloride | C₁₈ | Industrial emulsions, phase transfer |

| 1-Octadecanaminium, N,N,N-trimethyl- | C₁₈ | Rarely reported; theoretical studies |

Source: Cross-referenced from PubChem, Sigma-Aldrich, and TCI Chemicals

Structural Classification

The compound belongs to quaternary ammonium salts, characterized by:

- Head Group: Positively charged N(CH₃)₃⁺.

- Tail Group: Long alkyl chain (C₁₆–C₁₈) for hydrophobic interactions.

Classical Quaternization Synthesis Approaches

The classical synthesis of 1-Octadecanaminium, N,N,N-trimethyl-, chloride, commonly known as stearyltrimethylammonium chloride, follows the fundamental quaternization reaction between tertiary amines and alkyl halides [4]. This reaction, historically termed the Menshutkin reaction, represents the primary method for producing quaternary ammonium compounds and involves the nucleophilic attack of a tertiary amine on an alkyl halide to form a quaternary ammonium salt [4] [10].

The conventional synthetic approach employs octadecylamine as the starting material, which undergoes methylation with methyl chloride or methyl iodide in the presence of a suitable base [3]. The reaction proceeds through a sequential alkylation mechanism where the primary amine is first converted to a tertiary amine through successive methylation reactions, followed by the final quaternization step to yield the desired quaternary ammonium chloride [3] [7].

Traditional reaction conditions typically require elevated temperatures ranging from 60 to 80 degrees Celsius and extended reaction times of 12 to 24 hours [15]. The classical method utilizes large volumes of anhydrous solvents, particularly acetonitrile, with solvent-to-substrate ratios reaching 150 equivalents [15]. These conditions ensure complete conversion while minimizing side reactions such as elimination or rearrangement [15].

The mechanism involves the formation of a highly polar transition state characterized by significant charge separation [10] [22]. Kinetic studies have demonstrated that the reaction rate is strongly dependent on solvent polarity, with higher dielectric constants facilitating faster quaternization rates [10] [22]. The activation energy for these transformations typically ranges from 86.4 to 94.8 kilojoules per mole, indicating the exothermic nature of the quaternization process [37].

Advanced Synthetic Routes and Reaction Mechanisms

Advanced synthetic methodologies for 1-Octadecanaminium, N,N,N-trimethyl-, chloride have evolved to address the limitations of classical approaches while improving reaction efficiency and environmental compatibility [14] [15]. Modern synthetic routes incorporate sophisticated activation strategies and novel reaction media to enhance both yield and selectivity [14] [15].

The Menshutkin reaction mechanism involves a bimolecular nucleophilic substitution pathway where the tertiary amine nitrogen attacks the electrophilic carbon center of the alkyl halide [4] [22]. Computational studies using density functional theory and ab initio methods have revealed that the transition state exhibits a dipole moment of approximately 7.0 Debye units, emphasizing the polar nature of the reaction intermediate [22]. The reaction coordinate analysis indicates that solvent polarity significantly influences the timing of bond formation and cleavage events [22].

Advanced synthetic routes employ alternative alkylating agents such as alkyl tosylates, alkyl mesylates, and alkyl triflates, which offer enhanced reactivity compared to traditional alkyl halides [11]. These activated substrates enable quaternization reactions to proceed under milder conditions while maintaining high conversion rates [11]. The improved leaving group ability of sulfonate esters facilitates faster reaction kinetics and reduces the formation of elimination byproducts [11].

Mechanistic investigations have identified the critical role of ion-pair formation in determining reaction selectivity [10]. The electrostatic interactions between the developing positive charge on the ammonium center and the departing halide anion influence the stereochemical outcome and regioselectivity of the transformation [10]. Advanced synthetic protocols exploit these interactions through the strategic selection of counterions and reaction media [10].

Green and Sustainable Synthesis Methodologies

Green and sustainable synthesis methodologies for 1-Octadecanaminium, N,N,N-trimethyl-, chloride represent a paradigm shift toward environmentally responsible chemical manufacturing [14] [16] [19]. These approaches prioritize the reduction of hazardous solvents, minimization of waste generation, and implementation of energy-efficient reaction conditions [14] [16].

Microwave-assisted synthesis has emerged as a leading green technology for quaternary ammonium salt production [14] [15] [17]. This methodology employs electromagnetic radiation at frequencies of 2.45 gigahertz to provide selective heating of polar reaction components [14] [15]. Microwave irradiation reduces reaction times from hours to minutes while achieving comparable or superior yields compared to conventional heating methods [14] [15]. The technique operates at temperatures of approximately 95 degrees Celsius with reaction times ranging from 5 to 10 minutes, representing a dramatic improvement in energy efficiency [15].

Ultrasound-assisted synthesis provides an alternative green approach utilizing acoustic cavitation to enhance reaction rates [14] [15]. Sonochemical activation at frequencies of 35 kilohertz generates localized high-energy conditions that accelerate quaternization reactions [15]. This method achieves excellent yields of 85 to 95 percent within 60 minutes at temperatures of 60 degrees Celsius [15]. The ultrasonic treatment enhances mass transfer and provides uniform reaction conditions throughout the reaction mixture [15].

Deep eutectic solvents represent another sustainable alternative to conventional organic solvents [16]. Choline chloride-based deep eutectic solvents serve as both reaction medium and catalyst, eliminating the need for additional volatile organic compounds [16]. These biodegradable and non-toxic solvent systems demonstrate excellent solubilizing properties for both substrates and products while facilitating easy product recovery [16]. The quaternization reactions in deep eutectic solvents proceed at moderate temperatures of 60 to 80 degrees Celsius with reaction times of 6 to 8 hours [16].

Solvent-free synthesis protocols eliminate organic solvents entirely, representing the ultimate expression of green chemistry principles [33]. These methods employ solid-state mixing techniques or neat reaction conditions to achieve quaternization without the environmental burden of solvent waste [33]. Solvent-free approaches typically require slightly elevated temperatures of 80 to 120 degrees Celsius but offer the advantage of simplified product isolation and purification [33].

Optimization Strategies for Enhanced Yield and Purity

Optimization strategies for 1-Octadecanaminium, N,N,N-trimethyl-, chloride synthesis focus on the systematic manipulation of reaction parameters to maximize both conversion efficiency and product quality [8] [23] [29]. Contemporary optimization approaches employ design of experiments methodologies and response surface modeling to identify optimal reaction conditions [29] [37].

Temperature optimization studies reveal a complex relationship between reaction rate and product stability [29]. While elevated temperatures accelerate quaternization kinetics, excessive heating can promote thermal decomposition of the quaternary ammonium product [29]. Optimal temperature ranges typically fall between 70 and 90 degrees Celsius, representing a balance between reaction efficiency and product integrity [29]. Temperature ramping protocols, where the reaction temperature is gradually increased during the course of the transformation, can further enhance yield while minimizing degradation [29].

Reaction time optimization demonstrates that quaternization reactions exhibit rapid initial conversion followed by a plateau region where additional heating provides minimal benefit [15] [29]. Microwave-assisted synthesis achieves maximum conversion within 5 to 15 minutes, while conventional heating requires several hours to reach comparable yields [15]. Extended reaction times beyond the optimal window can lead to product decomposition and the formation of undesired byproducts [15] [29].

Stirring rate optimization ensures adequate mixing of reactants while preventing excessive mechanical stress that could promote side reactions [29]. Studies indicate that stirring rates between 250 and 500 revolutions per minute provide optimal mass transfer without causing detrimental effects [29]. Higher stirring rates show minimal improvement in reaction outcomes while potentially increasing energy consumption [29].

Substrate stoichiometry plays a crucial role in maximizing conversion and minimizing unreacted starting materials [21]. Optimal molar ratios typically employ a 1:2 ratio of tertiary amine to alkyl halide, ensuring complete conversion of the amine substrate [21]. Excess alkyl halide facilitates driving the equilibrium toward product formation while simplifying purification procedures [21].

Catalyst loading optimization involves determining the minimum effective concentration of promotional additives [12] [20]. Phase transfer catalysts typically require loadings of 2 to 10 mole percent to achieve maximum effectiveness [20] [21]. Higher catalyst concentrations may introduce impurities and complicate product purification without providing proportional improvements in yield [20].

Comparative Analysis of Different Synthetic Pathways

Comparative analysis of synthetic pathways for 1-Octadecanaminium, N,N,N-trimethyl-, chloride reveals significant differences in efficiency, environmental impact, and economic feasibility [15] [33] [36]. This analysis encompasses traditional methodologies alongside emerging green technologies to provide a comprehensive evaluation of available synthetic options [15] [33].

Classical quaternization synthesis, while reliable and well-established, suffers from significant drawbacks including long reaction times, high solvent consumption, and substantial energy requirements [15]. Traditional methods achieve yields of 85 to 95 percent but require 12 to 24 hours of reaction time and utilize 150 equivalents of acetonitrile solvent [15]. The environmental impact is classified as high due to volatile organic compound emissions and energy-intensive heating requirements [15].

Microwave-assisted synthesis demonstrates superior performance across multiple metrics, achieving yields of 90 to 98 percent in reaction times of 0.1 to 0.2 hours [15]. The dramatic reduction in solvent requirements to 0.5 equivalents of acetonitrile represents a 300-fold improvement in atom economy [15]. Energy consumption is significantly reduced due to selective heating mechanisms and shortened reaction times [15]. The environmental impact is classified as low, making this approach highly attractive for industrial implementation [15].

Ultrasound-assisted synthesis provides an intermediate option with yields of 85 to 95 percent achieved in 1 hour reaction times [15]. Solvent requirements are moderate at 50 equivalents of acetonitrile, representing a threefold improvement over classical methods [15]. The environmental impact is classified as moderate due to reduced energy consumption compared to conventional heating [15].

Solvent-free synthesis offers the most environmentally benign approach with no solvent requirements and yields of 88 to 92 percent [33]. Reaction times of 2 to 4 hours are significantly shorter than classical methods while eliminating solvent-related environmental concerns [33]. The environmental impact is classified as very low, representing the ideal from a sustainability perspective [33].

Deep eutectic solvent methodology achieves yields of 80 to 90 percent with reaction times of 6 to 8 hours [16]. The use of biodegradable and recyclable solvents provides environmental advantages while maintaining reasonable efficiency [16]. The environmental impact is classified as low due to the non-toxic nature of deep eutectic solvents [16].

Phase transfer catalysis demonstrates yields of 75 to 85 percent with reaction times of 4 to 8 hours [20] [21]. This approach facilitates heterogeneous reaction conditions that simplify product separation and catalyst recovery [20] [21]. The environmental impact is classified as moderate due to the biphasic reaction system [20] [21].

Catalyst Selection and Influence on Reaction Efficiency

Catalyst selection for 1-Octadecanaminium, N,N,N-trimethyl-, chloride synthesis significantly influences reaction kinetics, selectivity, and overall process efficiency [12] [20] [36]. The choice of catalytic system depends on the specific synthetic methodology employed and the desired balance between activity, selectivity, and environmental considerations [12] [20].

Lewis acid catalysts, including aluminum chloride and zinc chloride, operate through electrophilic activation of the alkyl halide substrate [12]. These catalysts enhance the electrophilicity of the carbon center adjacent to the halogen, facilitating nucleophilic attack by the tertiary amine [12]. Typical loading ranges from 5 to 15 mole percent, providing high catalytic activity under mild reaction conditions [12]. However, Lewis acid catalysts are moisture-sensitive and can be corrosive, limiting their applicability in certain reaction environments [12].

Brønsted acid catalysts, such as hydrochloric acid and sulfuric acid, function through protonation and stabilization mechanisms [12]. These catalysts facilitate quaternization by stabilizing the developing positive charge during the transition state [12]. Loading requirements are typically lower, ranging from 1 to 5 mole percent, making them cost-effective options [12]. The simplicity and affordability of Brønsted acids make them attractive for large-scale applications, though side reactions can occur under strongly acidic conditions [12].

Phase transfer catalysts enable quaternization reactions in biphasic systems by facilitating anion transfer between aqueous and organic phases [20] [21] [25]. These catalysts, typically quaternary ammonium or phosphonium salts, solubilize anionic reactants in organic media where quaternization occurs [20] [21]. Loading ranges from 2 to 10 mole percent, with bis-quaternary ammonium salts showing enhanced extractive abilities compared to conventional phase transfer catalysts [25]. The heterogeneous nature of these systems simplifies product separation and catalyst recovery [20] [21].

Ionic liquid catalysts serve dual roles as both reaction medium and catalyst, eliminating the need for conventional organic solvents [18] [19]. These molten salts provide unique reaction environments with tunable properties including polarity, viscosity, and thermal stability [18]. Ionic liquid systems demonstrate excellent recyclability and can be designed with specific structural features to enhance selectivity [18] [19]. The high cost of ionic liquids currently limits their industrial application, though advances in synthesis and recovery may improve economic feasibility [18] [19].

Crown ether catalysts operate through selective cation complexation, enhancing the nucleophilicity of the attacking amine [12]. These macrocyclic compounds demonstrate high selectivity and require loading of only 1 to 3 mole percent [12]. Crown ethers are particularly effective for reactions involving sterically hindered substrates but suffer from limited thermal stability [12].

Metal complex catalysts provide tunable activity through ligand modification and coordination environment manipulation [12]. Loading requirements typically range from 2 to 8 mole percent, with activity dependent on the specific metal center and ligand set [12]. While offering excellent control over reaction parameters, metal complexes often require complex synthesis and purification procedures [12].

Microwave sensitizer catalysts enhance selective heating efficiency in microwave-assisted synthesis [17]. These additives, typically ionic compounds or polar molecules, improve energy transfer from electromagnetic radiation to the reaction mixture [17]. Loading requirements are minimal, ranging from 1 to 2 mole percent, while providing significant improvements in heating uniformity and reaction rate [17].

The influence of catalyst structure on quaternization efficiency has been systematically investigated through quantitative structure-activity relationship studies [20] [39]. Catalyst descriptors including ammonium ion accessibility, interfacial adsorption affinity, and partition coefficient correlate meaningfully with catalytic activity [39]. These relationships provide guidance for rational catalyst design and optimization [39].

| Synthesis Method | Temperature (°C) | Time (hours) | Yield (%) | Solvent Requirements | Environmental Impact |

|---|---|---|---|---|---|

| Classical Quaternization | 60-80 | 12-24 | 85-95 | High (150 eq acetonitrile) | High |

| Microwave-Assisted Synthesis | 95 | 0.1-0.2 | 90-98 | Low (0.5 eq acetonitrile) | Low |

| Ultrasound-Assisted Synthesis | 60 | 1 | 85-95 | Moderate (50 eq acetonitrile) | Moderate |

| Solvent-Free Synthesis | 80-120 | 2-4 | 88-92 | None | Very Low |

| Deep Eutectic Solvent Method | 60-80 | 6-8 | 80-90 | DES (choline chloride based) | Low |

| Phase Transfer Catalysis | 25-60 | 4-8 | 75-85 | Biphasic system | Moderate |

| Parameter | Optimal Range | Effect on Yield | Effect on Purity |

|---|---|---|---|

| Temperature | 70-90°C | Increases up to 90°C, then decreases | High temp may cause decomposition |

| Reaction Time | 5-15 minutes (MW) | Increases rapidly, plateaus after 10 min | Extended time may cause side products |

| Catalyst Loading | 0.5-2.0 mol% | Linear increase up to 2 mol% | Higher loading may introduce impurities |

| Stirring Rate | 250-500 rpm | Improves mixing, minimal effect above 300 rpm | Good mixing improves selectivity |

| Substrate Ratio | 1:2 (amine:halide) | Excess halide improves conversion | Proper ratio minimizes unreacted starting materials |

| Solvent Polarity | High (ε > 30) | Higher polarity increases rate | Affects product crystallization |

| Catalyst Type | Mechanism | Loading (mol%) | Advantages | Limitations |

|---|---|---|---|---|

| Lewis Acids (AlCl3, ZnCl2) | Electrophilic activation of halide | 5-15 | High activity, mild conditions | Corrosive, moisture sensitive |

| Brønsted Acids (HCl, H2SO4) | Proton activation and stabilization | 1-5 | Simple, cost-effective | Side reactions possible |

| Phase Transfer Catalysts | Anion transfer between phases | 2-10 | Heterogeneous separation | Limited substrate scope |

| Ionic Liquids | Reaction medium and catalyst | Solvent quantity | Green, recyclable | High cost |

| Crown Ethers | Cation complexation | 1-3 | High selectivity | Limited thermal stability |

| Metal Complexes | Coordination activation | 2-8 | Tunable activity | Complex synthesis |

The micellization behavior of 1-Octadecanaminium, N,N,N-trimethyl-, chloride follows well-established thermodynamic principles that govern the self-assembly of cationic surfactants in aqueous solutions. The critical micelle concentration exhibits a characteristic U-shaped temperature dependence, with a minimum value occurring around 25°C for most quaternary ammonium surfactants. For octadecyltrimethylammonium chloride specifically, the critical micelle concentration ranges from 0.3 to 3.2 millimolar depending on experimental conditions.

The thermodynamic driving force for micellization is primarily entropy-driven, with standard free energy changes ranging from -42.1 to -43.8 kilojoules per mole at temperatures between 25°C and 35°C. The positive entropy contribution arises from the release of structured water molecules surrounding the hydrophobic alkyl chains, which compensates for the unfavorable enthalpy of bringing charged head groups together. Standard enthalpy values for octadecyl-containing surfactants range from -8.4 to -6.2 kilojoules per mole, indicating that the process becomes less exothermic with increasing temperature.

The micellization kinetics follow a pseudo-phase separation model, where the equilibrium between monomers and micelles can be described by mass action principles. The aggregation process occurs spontaneously above the critical micelle concentration, with aggregation numbers typically ranging from 45 to 120 molecules per micelle for C18 quaternary ammonium surfactants. The formation of micelles involves a narrow concentration range over which the transition occurs, characteristic of cooperative self-assembly processes.

Isothermal titration calorimetry studies reveal that micelle formation is accompanied by exothermic heat changes that become less pronounced as temperature increases. The temperature dependence of micellization thermodynamics can be accurately modeled using polynomial equations that capture the characteristic minimum in critical micelle concentration around 25°C. The compensation temperature, where enthalpy and entropy contributions balance, typically occurs around 42°C for polyoxyethylene-based systems and similar values are expected for quaternary ammonium surfactants.

Critical Micelle Concentration Determination Methods

Multiple experimental techniques have been developed to accurately determine the critical micelle concentration of quaternary ammonium surfactants, each providing complementary information about the aggregation process. Surface tension measurements represent the most widely used method, where the critical micelle concentration is identified as the concentration at which surface tension reaches a plateau value. For 1-Octadecanaminium, N,N,N-trimethyl-, chloride, surface tension decreases from approximately 72 millinewtons per meter for pure water to values around 25-35 millinewtons per meter at the critical micelle concentration.

Conductimetric methods provide highly precise critical micelle concentration determinations for ionic surfactants by monitoring the change in solution conductivity as a function of surfactant concentration. The critical micelle concentration appears as a distinct break point in conductivity plots, where the slope decreases significantly due to counterion binding to the micelle surface. For octadecyltrimethylammonium chloride, conductivity measurements indicate counterion binding degrees ranging from 0.6 to 0.8, corresponding to 60-80% of chloride ions associated with the micelle.

Fluorescence spectroscopy using pyrene as a probe molecule offers excellent sensitivity for critical micelle concentration determination. The intensity ratio of pyrene fluorescence peaks at 373 nanometers and 384 nanometers exhibits a characteristic sigmoidal decrease at the critical micelle concentration, providing precise detection even at very low surfactant concentrations. Dynamic light scattering measurements complement fluorescence studies by directly monitoring the formation of micellar aggregates and their size distribution.

Advanced techniques include small-angle neutron scattering, which provides both critical micelle concentration values and detailed structural information about micelle size and shape. Isothermal titration calorimetry simultaneously determines critical micelle concentration and thermodynamic parameters of micellization. The technique measures the heat absorbed or released during micelle formation, providing direct access to enthalpy changes and aggregation numbers.

Second derivative analysis of experimental data has emerged as a universal approach for critical micelle concentration determination across different techniques. This method eliminates operator bias and provides consistent results whether applied to tensiometry, conductimetry, or spectrofluorimetry data. The maximum value of the second derivative corresponds precisely to the critical micelle concentration, enabling direct comparison between different experimental methods.

Phase Behavior in Aqueous Solutions and Phase Transitions

The phase behavior of 1-Octadecanaminium, N,N,N-trimethyl-, chloride in aqueous solutions exhibits rich polymorphism depending on concentration, temperature, and ionic strength. At low concentrations below the critical micelle concentration, the surfactant exists as monomers in equilibrium with small pre-micellar aggregates. Above the critical micelle concentration, spherical micelles form initially, which can undergo structural transitions to cylindrical and hexagonal phases at higher concentrations.

Molecular dynamics simulations of cetyltrimethylammonium chloride, a structurally similar surfactant, demonstrate that the micellar phase persists up to approximately 50 weight percent concentration. Beyond this threshold, the system undergoes a transition from the micellar phase to the hexagonal columnar phase, where cylindrical micelles arrange in a hexagonal lattice. This transition occurs spontaneously in simulations starting from random initial configurations, indicating its thermodynamic stability.

The phase diagram exhibits distinct regions characterized by different aggregate morphologies. At concentrations between 34.1 and 50.0 weight percent, the system contains a mixture of spherical and rod-like micelles. Higher concentrations between 60.5 and 70.5 weight percent stabilize the hexagonal columnar phase with well-defined cylindrical structures. Temperature effects on phase behavior are relatively modest for quaternary ammonium surfactants compared to nonionic systems.

Binary surfactant mixtures containing quaternary ammonium compounds can form aqueous two-phase systems under specific conditions. These systems consist of a surfactant-rich phase and a surfactant-depleted phase, with phase separation driven by associative interactions between cationic and anionic surfactants. The phase behavior strongly depends on the molar ratio of mixed surfactants and total concentration.

Cholesterol addition to quaternary ammonium surfactant systems induces formation of liquid ordered phases similar to biological membranes. The concentration of cholesterol required for complete liquid ordered phase formation increases in the order stearyltrimethylammonium chloride < lysophospholipid < nonionic surfactant, indicating that ionic interactions play a crucial role. These cholesterol-induced structures exhibit larger interlayer spacing compared to gel phases, suggesting enhanced hydration and molecular packing changes.

Structural Characterization of Micelles and Aggregates

Small-angle X-ray scattering provides detailed structural information about quaternary ammonium surfactant micelles, revealing their core-shell architecture and size parameters. For trimeric quaternary ammonium surfactants, ellipsoidal micelles are observed with minor and major axes that depend on alkyl chain length and molecular architecture. Linear-type surfactants with 12-carbon chains transition from gel solutions to worm-like micelles at high concentrations, while 14-carbon variants form gel solutions over broad concentration ranges.

Neutron diffraction studies of decyltrimethylammonium bromide provide complete atomistic resolution of micelle structure in solution. Approximately 45 surfactant molecules aggregate to form spherical micelles with a radius of gyration of 14.2 Å. The hydrophobic tails form a central dry core surrounded by a disordered corona containing head groups, counterions, water molecules, and some alkyl segments. The Stern layer contains 0.7 bromide counterions per surfactant molecule, with counterions maintaining their hydration shells.

Small-angle neutron scattering reveals that quaternary ammonium salts significantly influence the growth and morphology of micelles formed by other surfactants. The effectiveness of different cations in promoting micelle growth follows the order of decreasing hydrated radii: ammonium > tetramethylammonium > tetrabutylammonium. Tetrabutylammonium shows unusual behavior due to possible intercalation within the micelle structure.

Dynamic light scattering measurements indicate that quaternary ammonium surfactants containing ester groups display higher aggregation ability and form more densely packed molecular layers compared to amide-containing variants. The headgroup flexibility affects molecular conformation, with ester groups showing smaller effective headgroup sizes and denser interfacial packing. Aggregation properties correlate directly with the three-dimensional molecular models derived from conformational analysis.

Advanced structural characterization using pair distribution function analysis from small-angle X-ray scattering enables determination of micelle aggregation numbers and degree of ellipticity. Core-shell micelles exhibit characteristic electron density contrasts between the hydrophobic core and hydrophilic shell regions. The analytical equations derived from first derivative analysis provide overdetermined systems that allow identification of the most reliable structural solutions through figure of merit calculations.

Influence of Environmental Parameters on Micellar Structures

Temperature effects on quaternary ammonium surfactant micellization exhibit characteristic patterns that differ from nonionic surfactants. The critical micelle concentration follows a U-shaped temperature dependence with a minimum around 25°C, reflecting the balance between hydrophobic interactions favoring micellization and electrostatic repulsions that increase with temperature. At higher temperatures, thermal energy disrupts the structured water around hydrophobic chains, requiring higher concentrations for micelle formation.

Ionic strength significantly influences both critical micelle concentration and micelle morphology. Addition of sodium chloride decreases the critical micelle concentration by screening electrostatic repulsions between charged head groups. The effect follows the order: organic salts > sulfate > chloride, with benzoate showing the strongest ability to promote aggregation. Organic salts can induce morphological transitions from spherical micelles to vesicles through specific binding and charge neutralization mechanisms.

pH variations have minimal effects on quaternary ammonium surfactants since the head group remains permanently charged across physiological pH ranges. However, pH can affect the ionization state of counterions and influence the overall electrostatic environment. Mixed systems containing pH-sensitive components show more pronounced pH dependencies through changes in the effective head group size and intermolecular interactions.

Counterion type affects both critical micelle concentration and aggregation behavior. Bromide ions typically produce slightly lower critical micelle concentration values compared to chloride due to their larger size and lower hydration energy. The degree of counterion binding increases with alkyl chain length and follows the order Br⁻ > Cl⁻ > F⁻, reflecting the balance between electrostatic attraction and ion hydration.

Salt-induced micelle growth can lead to dramatic increases in solution viscosity through formation of entangled wormlike micelles. The growth mechanism involves screening of electrostatic repulsions, allowing closer packing of head groups and reduced curvature. Salting-out effects contribute to cloud point behavior in some quaternary ammonium systems, particularly when combined with organic additives.

All-Atom Molecular Dynamics Simulation Studies of Assembly Processes

All-atom molecular dynamics simulations provide unprecedented insight into the self-assembly mechanisms of quaternary ammonium surfactants at the molecular level. Simulations of cetyltrimethylammonium chloride across concentration ranges from 34.1 to 70.5 weight percent successfully reproduce experimental phase behavior, demonstrating spontaneous formation of micellar and hexagonal columnar phases. The computational approach employs large simulation cells and extended timescales to capture the equilibrium structures without external constraints.

Voronoi tessellation-based clustering algorithms enable detailed characterization of aggregate shapes and intermolecular arrangements. The analysis reveals that spherical micelles predominate at lower concentrations, while cylindrical structures emerge at higher concentrations through spontaneous reorganization. Radial pair correlation functions and X-ray diffraction patterns calculated from simulation trajectories match experimental observations, validating the computational models.

Coarse-grained molecular dynamics studies using dissipative particle dynamics methodology successfully capture surfactant self-assembly kinetics. The simulations identify three distinct behaviors in micellar assembly: logarithmic, linear, and cubic growth patterns that correlate with experimental viscosity measurements. Early-stage assembly processes can be characterized within computationally accessible timescales, providing practical screening tools for surfactant formulation.

Free energy calculations using thermodynamic integration methods reveal the energetic landscapes governing surfactant adsorption and micellization. Quaternary ammonium surfactants exhibit strongly favorable hydration free energies, with the charged head group contributing approximately 63 kB T to the overall stability. The interface transfer free energy is both enthalpically and entropically unfavorable, with water ordering around surfactant molecules dominating the entropy loss.

Atomistic simulations of dodecylphosphocholine and related quaternary ammonium surfactants demonstrate spontaneous micelle formation with sizes matching experimental literature values. The equilibrium micelle shapes and hydration patterns agree with small-angle X-ray scattering data and theoretical packing parameters. Limited hydration of micelle interiors is observed, although dynamic fluctuations allow transient water penetration.

Physical Description

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 10 of 265 companies. For more detailed information, please visit ECHA C&L website;

Of the 16 notification(s) provided by 255 of 265 companies with hazard statement code(s):;

H302 (91.37%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (36.47%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (81.57%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (30.59%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (74.12%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (81.57%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

Use Classification

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing

1-Octadecanaminium, N,N,N-trimethyl-, chloride (1:1): ACTIVE